molecular formula C7H9N3O2S B2570589 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine CAS No. 478261-73-3

4-(1,2,3-Thiadiazole-4-carbonyl)morpholine

Cat. No.: B2570589
CAS No.: 478261-73-3
M. Wt: 199.23
InChI Key: BPUDGPLMUNVDOA-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazole-4-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a thiadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and thiadiazole rings in its structure imparts unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Future Directions

The future directions for “Morpholino(1,2,3-thiadiazol-4-yl)methanone” and similar compounds could involve further investigation of their chemistry, including nucleophilic substitution, which may have an impact on the preparation of new materials . Additionally, given the wide range of biological activities exhibited by similar compounds, further exploration of their potential therapeutic applications could be a promising area of research .

Mechanism of Action

Target of Action

The primary targets of Morpholino(1,2,3-thiadiazol-4-yl)methanone are currently under investigation. It is known that many compounds with similar structures have a broad spectrum of biological activities .

Biochemical Pathways

Morpholino(1,2,3-thiadiazol-4-yl)methanone: may affect several biochemical pathways. Given the broad biological activities of similar compounds, it is likely that this compound influences multiple pathways, leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of Morpholino(1,2,3-thiadiazol-4-yl)methanone ’s action are currently under investigation. It is believed that the compound has intriguing properties and finds applications in various fields, including drug discovery, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the reaction of 4-chloro-1,2,3-thiadiazole with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazole-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Similar structure but with a bromine atom on the thiadiazole ring.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a different thiadiazole ring and a chlorine atom.

Uniqueness

4-(1,2,3-Thiadiazole-4-carbonyl)morpholine is unique due to the specific positioning of the morpholine and thiadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

morpholin-4-yl(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c11-7(6-5-13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUDGPLMUNVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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